Product packaging for 1-Azetidin-3-yl-3-benzylurea(Cat. No.:CAS No. 1690984-20-3)

1-Azetidin-3-yl-3-benzylurea

Cat. No.: B1474916
CAS No.: 1690984-20-3
M. Wt: 205.26 g/mol
InChI Key: ABSAYGGIAAWAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Azetidine (B1206935) Ring Systems in Contemporary Medicinal Chemistry Research

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered substantial attention in medicinal chemistry. ontosight.aiijarsct.co.in Once considered challenging to synthesize and thus under-explored, azetidines are now recognized as valuable scaffolds in drug design. nih.govresearchgate.net Their growing popularity stems from a combination of favorable physicochemical properties and their ability to act as functional group bioisosteres. nih.gov

The inherent ring strain of azetidines, approximately 25.4 kcal/mol, is a defining feature. rsc.org This strain is significant enough to influence reactivity, yet the ring is considerably more stable than the related three-membered aziridines, allowing for easier handling and selective chemical manipulation. rsc.orgrsc.org The rigid, three-dimensional structure of the azetidine scaffold provides defined vectors for pendant functional groups, which can lead to optimized potency and selectivity through enhanced protein-ligand interactions. nih.gov

The inclusion of the azetidine motif in drug candidates has been shown to improve properties such as metabolic stability and aqueous solubility. nih.gov At least seven approved drugs contain an azetidine ring, and many more are in clinical trials, highlighting their importance. chemrxiv.org The scaffold is present in a diverse range of pharmacologically active agents, including treatments for hypertension, cancer, and infectious diseases like malaria. rsc.orgnih.gov The development of novel synthetic methodologies, such as C(sp3)–H activation and photocatalysis, continues to expand the accessibility and diversity of substituted azetidines for drug discovery campaigns. chemrxiv.orgacs.org

Overview of Urea (B33335) Pharmacophores in Compound Design and Development

The urea functionality is a privileged structure in medicinal chemistry, integral to numerous bioactive compounds and clinically approved drugs. chemicaljournal.innih.gov Its significance lies in its unique hydrogen bonding capabilities; the two NH moieties act as strong hydrogen bond donors, while the carbonyl oxygen is an excellent hydrogen bond acceptor. researchgate.netnih.gov This allows urea-containing molecules to form stable and specific interactions with biological targets like enzymes and receptors, which is crucial for their pharmacological activity. nih.gov

Historical Context and Evolution of Research on 1-Azetidin-3-yl-3-benzylurea and its Structural Analogues

While a detailed timeline for the specific compound this compound is not extensively documented in seminal literature, its emergence can be understood within the broader context of advancements in heterocyclic and medicinal chemistry. The synthesis of azetidines has historically been challenging, which limited their use. nih.govresearchgate.net However, the development of more robust synthetic methods, such as intramolecular cyclizations and ring expansions, paved the way for their increased application. organic-chemistry.orggoogle.com

The fusion of the azetidine scaffold with a urea moiety represents a strategic design choice in medicinal chemistry. Research into molecules combining these two groups has led to the discovery of potent biological activity. For example, a scaffold morphing approach identified 3-pyridyl azetidine ureas as potent inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an emerging oncology target. acs.org Similarly, research into antimalarial agents has explored azetidine-based structures incorporating a urea or related functional group, targeting enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH). acs.org The evolution of this class of compounds is driven by the continual search for novel therapeutics with improved efficacy and selectivity, leveraging the unique structural and electronic properties of both the azetidine ring and the urea pharmacophore.

Delineation of Current Research Frontiers and Unaddressed Challenges in Azetidinyl Urea Chemistry

The chemistry of azetidinyl ureas is an active area of research, with several frontiers and challenges.

Current Research Frontiers:

Novel Synthetic Methods: There is a strong focus on developing more efficient, safer, and environmentally friendly methods for synthesizing both the azetidine core and the urea linkage. This includes the use of photocatalysis for radical-based synthesis of azetidines and metal-free methods for creating unsymmetrical ureas to avoid toxic reagents like phosgene. chemrxiv.orgmdpi.com Electrochemical synthesis of urea from carbon dioxide and nitrogen sources is also an emerging green chemistry approach. oaepublish.com

Targeted Drug Design: The azetidinyl urea scaffold is being actively explored for the development of inhibitors for specific biological targets. A notable example is the design of NAMPT inhibitors for cancer therapy, where the azetidine provides a unique three-dimensional structure. acs.org

Bioisosteric Replacement: The use of azetidine rings as bioisosteres for other groups continues to be a key strategy. For instance, spirocyclic systems containing azetidine are being investigated as replacements for common heterocycles like morpholine (B109124) to explore new chemical space and improve drug properties. mdpi.com

Stereoselective Synthesis: As the biological activity of chiral molecules often depends on their specific stereochemistry, developing methods for the stereoselective synthesis of substituted azetidines is crucial. acs.orgnih.gov This allows for the creation of stereochemically defined libraries of compounds for screening. nih.gov

Unaddressed Challenges:

Synthetic Accessibility: Despite recent advances, the synthesis of diversely substituted azetidines, particularly at the 2- and 4-positions, remains a challenge. researchgate.netchemrxiv.org Many existing methods have limitations in scope or require complex precursors. researchgate.net

Ring Strain and Stability: While the strain of the azetidine ring is beneficial for its unique reactivity, it can also lead to instability and undesired ring-opening reactions under certain physiological or synthetic conditions. rsc.orgrsc.org

Corrosion and Reaction Conditions in Urea Synthesis: Traditional urea synthesis can involve highly corrosive intermediates like ammonium (B1175870) carbamate (B1207046) and harsh reaction conditions. emersonautomationexperts.com Developing milder and more robust processes is an ongoing challenge. emersonautomationexperts.com

Predicting Biological Activity: Despite the known advantages of the azetidine and urea motifs, predicting the precise biological effects of their combination in a novel scaffold like this compound remains a complex task, requiring extensive screening and structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O B1474916 1-Azetidin-3-yl-3-benzylurea CAS No. 1690984-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azetidin-3-yl)-3-benzylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(14-10-7-12-8-10)13-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSAYGGIAAWAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Azetidin 3 Yl 3 Benzylurea and Its Derivatives

Strategies for the Construction of the Azetidine (B1206935) Core within the 1-Azetidin-3-yl-3-benzylurea Framework

The synthesis of the azetidine ring, a motif of significant interest in medicinal chemistry, requires overcoming the inherent ring strain of the four-membered heterocycle. rsc.orgwikipedia.org Various strategies have been developed to access azetidinyl precursors necessary for the synthesis of this compound.

Cyclization Reactions in Azetidine Synthesis for Azetidinyl Urea (B33335) Precursors

Intramolecular cyclization is a cornerstone of azetidine synthesis. These reactions typically involve the formation of a C-N bond through the nucleophilic attack of an amine onto an electrophilic carbon center within the same molecule. A prevalent method is the intramolecular SN2 reaction of γ-amino compounds bearing a suitable leaving group, such as a halogen or a sulfonate ester (e.g., mesylate, tosylate), at the γ-position. frontiersin.org This approach provides a direct route to the azetidine skeleton.

More advanced cyclization strategies have also been reported. For instance, the lanthanum triflate (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines offers a novel and efficient route to 3-hydroxyazetidines. frontiersin.orgnih.govbohrium.com These resulting azetidinols are versatile intermediates that can be further functionalized to azetidine-3-amines, the direct precursors for urea formation. This catalytic reaction proceeds in high yields and tolerates a variety of functional groups, making it a valuable tool for constructing complex azetidine scaffolds. frontiersin.orgnih.gov

Precursor TypeReaction TypeKey Reagents/CatalystsProductReference
γ-HaloamineIntramolecular SN2Base (e.g., K₂CO₃)Azetidine frontiersin.org
γ-Amino mesylate/tosylateIntramolecular SN2BaseAzetidine frontiersin.org
cis-3,4-Epoxy amineIntramolecular AminolysisLa(OTf)₃3-Hydroxyazetidine frontiersin.orgnih.govbohrium.com
Piperidine (B6355638) chloroaldehydeReductive Amination/CyclizationChiral amine, NaCNBH₃Spiro-azetidine-piperidine rsc.org

Aza-Michael Addition Approaches to Azetidine-3-amines and Subsequent Derivatization

The Aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a powerful method for C-N bond formation. mdpi.comresearchgate.net In the context of azetidine synthesis, this strategy has been effectively used to prepare functionalized 3-substituted azetidines. The synthesis begins with a precursor such as (N-Boc-azetidin-3-ylidene)acetate, which is obtained from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. researchgate.netbohrium.comnih.govresearchgate.net

The subsequent Aza-Michael addition of various nitrogen nucleophiles, including heterocyclic amines, to this α,β-unsaturated ester yields the corresponding 3-substituted 3-(acetoxymethyl)azetidines. researchgate.netbohrium.comnih.gov The resulting adducts are versatile intermediates that can be elaborated into the desired azetidine-3-amine through standard functional group manipulations. This approach allows for the introduction of diverse substituents at the 3-position, providing a modular route to a wide range of azetidinyl precursors.

Aza-Michael Addition to Methyl (N-Boc-azetidin-3-ylidene)acetate
Amine NucleophileConditionsYieldReference
1H-PyrazoleDBU, Acetonitrile, 16h83% mdpi.com
4-Bromo-1H-pyrazoleDBU, Acetonitrile, 16h82% mdpi.com
1H-ImidazoleDBU, Acetonitrile53% mdpi.com
1H-IndoleDBU, Acetonitrile55% mdpi.com

Reductive Amination Strategies for Azetidine Ring Formation in the Context of Urea Linkage

Reductive amination is a widely used transformation that converts a carbonyl group into an amine through an intermediate imine. wikipedia.org This reaction can be applied to the synthesis of the azetidine-3-amine core starting from a readily available ketone precursor, such as N-Boc-3-azetidinone. The process involves the reaction of the ketone with an amine, typically in the presence of a mild acid catalyst, to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the starting ketone. wikipedia.org This one-pot procedure is highly efficient for preparing secondary and tertiary amines. For the synthesis of the primary azetidine-3-amine, a protected ammonia equivalent can be used. This methodology provides a direct and practical route to the key azetidine-3-amine intermediate required for the final urea formation step. researchgate.net

Formation of the Urea Moiety and its Integration with the Azetidine Scaffold in this compound

Once the azetidine-3-amine core is synthesized, the final step is the construction of the benzylurea (B1666796) side chain. The urea functional group, with its capacity for hydrogen bonding, is a critical pharmacophore in many biologically active molecules. mdpi.com

Carbonylation Reactions for Urea Bond Formation in Azetidinyl Systems

Carbonylation reactions provide a versatile platform for the synthesis of ureas by introducing a carbonyl group between two amines. A classic approach involves the use of phosgene (COCl₂) or safer, solid phosgene equivalents like triphosgene or carbonyldiimidazole (CDI). In a typical sequence, azetidine-3-amine is reacted with the phosgene equivalent to form a reactive intermediate, such as an isocyanate or a carbamoyl chloride, which is then treated with benzylamine to furnish the desired this compound.

Modern catalytic methods have emerged that utilize carbon monoxide (CO) as a C1 building block, offering more atom-economical and potentially greener alternatives. researchgate.net For example, palladium-catalyzed carbonylation processes can be employed to synthesize ureas from amines and a carbon monoxide source. researchgate.net Another innovative strategy involves the catalytic carbonylation of azides, which can be transformed into isocyanates and subsequently into ureas. researchgate.net

Amide Coupling and Related Functionalization Routes in Urea Synthesis

The most direct and frequently employed method for synthesizing unsymmetrical ureas like this compound is the reaction of an amine with an isocyanate. In this case, azetidine-3-amine (or a protected version thereof) is reacted with benzyl (B1604629) isocyanate. This reaction is typically high-yielding, proceeds under mild conditions, and does not require a catalyst, making it an ideal choice for the final step in a synthetic sequence.

Alternatively, methods analogous to peptide and amide coupling can be utilized. fishersci.co.uk These routes involve the sequential addition of the two amine components to a carbonyl source. For example, azetidine-3-amine can first be reacted with an activated carbonyl compound, such as a chloroformate (e.g., phenyl chloroformate), to form a stable carbamate (B1207046) intermediate. In a subsequent step, this carbamate is treated with benzylamine, which displaces the phenoxy group to form the final urea product. While this two-step process is less direct than the isocyanate route, it avoids the need to handle potentially hazardous isocyanates and allows for greater control and modularity in the synthesis. fishersci.co.uk The development of direct catalytic methods using urea as a nitrogen source for amide synthesis also points to the ongoing innovation in C-N bond formation, which may inspire new routes for urea synthesis. nih.govwhiterose.ac.uk

Derivatization and Functionalization Strategies for this compound Analogues

The structural framework of this compound, which combines a strained azetidine ring with a flexible benzylurea moiety, offers multiple avenues for chemical modification. Derivatization strategies are primarily focused on two key areas: substitution on the benzyl group to modulate electronic and steric properties, and transformation of the azetidine ring to introduce conformational constraints or new functional groups. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds in various chemical and biological contexts.

Systematic Substituent Introduction on the Benzyl Moiety of the Urea

The benzyl group of this compound is a prime site for systematic modification to fine-tune the molecule's properties. The introduction of substituents on the phenyl ring can significantly alter lipophilicity, hydrogen bonding capacity, and electronic characteristics. These modifications are typically achieved by reacting azetidine-3-amine with a range of substituted benzyl isocyanates or by alternative urea formation methodologies using substituted benzylamines.

Research into related urea derivatives has demonstrated that a variety of functional groups can be introduced onto the aromatic ring. The synthesis of N-alkyl/aryl substituted urea/thioureas from L-3-hydroxytyrosine, for example, involved reactions with various isocyanates, leading to derivatives with fluoro, chloro, and nitro substituents. nih.gov This approach can be directly applied to the synthesis of this compound analogues. For instance, reacting azetidin-3-amine with commercially available substituted benzyl isocyanates (e.g., 4-fluorobenzyl isocyanate, 4-chlorobenzyl isocyanate, 4-methoxybenzyl isocyanate) provides a straightforward route to a library of analogues.

The impact of these substitutions is a key area of investigation. In the development of matrix metalloproteinase (MMP) inhibitors, the introduction of a p-fluoro substituent on a phenylalanine-derived urea increased potency. nih.gov Similarly, studies on other biologically active ureas have shown that electron-withdrawing or electron-donating groups on the phenyl ring can modulate activity. mdpi.com

Table 1: Examples of Substituted Benzyl Moieties for Derivatization

Substituent (X)ReagentPotential Effect
4-Fluoro1-(isocyanatomethyl)-4-fluorobenzeneIncreased metabolic stability, altered binding affinity
4-Chloro1-(isocyanatomethyl)-4-chlorobenzeneIncreased lipophilicity
4-Methoxy1-(isocyanatomethyl)-4-methoxybenzeneElectron-donating, potential H-bond acceptor
4-Nitro1-(isocyanatomethyl)-4-nitrobenzeneStrong electron-withdrawing, potential for further functionalization
3,5-bis(Trifluoromethyl)1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzeneIncreased lipophilicity, altered electronic profile

This systematic approach allows for a detailed exploration of the SAR, providing insights into the optimal electronic and steric requirements for a desired application.

Modifications and Ring Expansions of the Azetidine Ring System

The azetidine ring, a strained four-membered heterocycle, is a key structural feature that imparts a degree of conformational rigidity. rsc.orgrsc.org Its inherent ring strain (approximately 111 kJ/mol) not only influences the three-dimensional shape of the molecule but also serves as a driving force for a variety of chemical transformations, including ring-opening and ring-expansion reactions. rsc.orgvulcanchem.com These modifications can lead to novel scaffolds with different conformational properties and substitution patterns.

Several methodologies have been developed for the synthesis and functionalization of azetidines that can be applied to analogues of this compound. rsc.orgrsc.orgmagtech.com.cn Ring expansion reactions are particularly noteworthy as they allow access to larger, often more stable, heterocyclic systems such as pyrrolidines and 1,3-oxazinan-2-ones. researchgate.netchemrxiv.org

One-Carbon Ring Expansion: A biocatalytic approach using engineered cytochrome P450 enzymes has been shown to catalyze the one-carbon ring expansion of aziridines to azetidines via a nih.govresearchgate.net-Stevens rearrangement. chemrxiv.org Conceptually similar strategies involving carbene transfer could potentially expand the azetidine ring in this compound analogues to form pyrrolidine derivatives. chemrxiv.org

Acid-Mediated Ring Expansion: Certain substituted azetidines can undergo ring expansion under acidic conditions. For example, 2-ester-2-arylazetidine carbamates have been shown to rearrange into 6,6-disubstituted 1,3-oxazinan-2-ones. researchgate.net Applying such conditions to appropriately substituted analogues of this compound could provide access to six-membered heterocyclic systems.

These transformations highlight the synthetic versatility of the azetidine core, enabling its conversion into a diverse range of new chemical entities.

Catalytic Systems and Reaction Optimization in the Synthesis of Azetidinyl Ureas

The efficient synthesis of this compound and its derivatives relies heavily on the optimization of reaction conditions and the use of appropriate catalytic systems. The primary synthetic challenge lies in the formation of the urea linkage and the construction or functionalization of the azetidine ring.

For the urea formation step, which typically involves the reaction of an amine with an isocyanate, catalysts can be employed to improve reaction rates and yields, particularly when dealing with less reactive coupling partners. Organotin catalysts, such as dibutyltin diacetate (Bu2Sn(OAc)2), have been utilized in the synthesis of N-benzylurea derivatives to facilitate the addition of an amine to an isocyanate. researchgate.net Other catalytic systems for urea synthesis include the carbonylation of azides, which offers an alternative route that avoids the direct use of isocyanates. researchgate.net

The synthesis of the azetidine ring itself often requires catalysis. Palladium(II)-catalyzed intramolecular C(sp3)–H amination is a modern approach for constructing functionalized azetidines. rsc.org Gold-catalyzed oxidative cyclization of N-propargylsulfonamides represents another powerful method for forming chiral azetidin-3-ones, which are versatile precursors to 3-aminoazetidines needed for urea synthesis. nih.gov

Optimization of reaction parameters is critical for maximizing yield and purity. Key variables include:

Solvent: The choice of solvent can influence reagent solubility and reaction kinetics. Dichloromethane and tetrahydrofuran (THF) are commonly used for urea formation. mdpi.comresearchgate.net

Temperature: Reactions may be conducted at room temperature or require heating (reflux) to proceed at a reasonable rate. researchgate.netnih.gov

Stoichiometry: Using an equimolar ratio of reactants is common, though a slight excess of one reagent may be used to drive the reaction to completion. mdpi.com

Catalyst Loading: When a catalyst is used, its concentration must be optimized to ensure efficient conversion without promoting side reactions.

Table 2: Catalytic and Reaction Condition Optimization Parameters

Reaction StepCatalyst ExampleSolventTemperatureKey Considerations
Urea FormationBu2Sn(OAc)2THFRoom TemperatureCatalyst loading, exclusion of moisture
Azetidine Synthesis (C-H Amination)Palladium(II) complexesOrganic SolventsElevatedChoice of oxidant and additives
Azetidine Synthesis (Cyclization)Gold(I) complexesOrganic SolventsMildSubstrate scope, nature of the oxidizing agent

By carefully selecting and optimizing the catalytic system and reaction conditions, the synthesis of azetidinyl ureas can be made more efficient, scalable, and cost-effective.

Stereoselective Synthesis Approaches for Chiral this compound Analogues

Since the 3-position of the azetidine ring is a stereocenter, this compound can exist as a pair of enantiomers. For many applications, particularly in medicinal chemistry, it is often necessary to synthesize a single enantiomer, as biological activity frequently resides in only one. Stereoselective synthesis aims to produce the desired enantiomer in high purity.

Several strategies can be employed to achieve the synthesis of chiral analogues:

Use of a Chiral Pool: This approach utilizes readily available, enantiomerically pure starting materials. For instance, chiral amino acids can serve as precursors for the synthesis of chiral azetidin-3-ones, which can then be converted to the corresponding chiral 3-aminoazetidine. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. For example, (R)-t-butanesulfinamide has been successfully used as a chiral auxiliary in the gold-catalyzed synthesis of chiral azetidin-3-ones with excellent enantiomeric excess (>98% ee). nih.gov The auxiliary is removed in a subsequent step to yield the enantiopure product.

Asymmetric Catalysis: A chiral catalyst can be used to create the desired stereocenter. Iridium-catalyzed asymmetric hydrogenation of pyrazines has been shown to produce a wide range of chiral piperazines with high enantioselectivity. researchgate.net Similar metal-based chiral catalysts could be developed for the asymmetric synthesis of the azetidine ring or its precursors.

The enantiomeric purity of the final products is typically determined using techniques such as chiral stationary-phase high-performance liquid chromatography (HPLC). researchgate.net These methods allow for the separation and quantification of the two enantiomers, confirming the success of the stereoselective synthesis. The development of efficient and highly selective methods is crucial for accessing enantiopure this compound analogues for further study.

Preclinical Pharmacological and Biological Investigations of 1 Azetidin 3 Yl 3 Benzylurea

Target Identification and Mechanistic Elucidation Studies for 1-Azetidin-3-yl-3-benzylurea

Investigation of Kinase Inhibition Profiles (e.g., CSF1R, BTK, mTOR, JAK2, FLT3) by Azetidinyl Ureas

The urea (B33335) scaffold is a significant feature in the design of protein kinase inhibitors, primarily due to its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases. researchgate.net While specific inhibitory data for this compound against a broad panel of kinases is not extensively detailed in the available literature, the activity of related bis-aryl ureas and other urea-based compounds provides insight into their potential as kinase inhibitors. researchgate.net

Compounds featuring a urea moiety have been developed as potent inhibitors for a variety of kinase targets relevant to cancer and inflammatory diseases. researchgate.net For instance, FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2) are critical targets in acute myeloid leukemia (AML), and polypharmacological inhibitors targeting these kinases have been explored to overcome treatment resistance. nih.govbohrium.com Novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been synthesized and identified as potent FLT3 inhibitors, demonstrating activity against both wild-type and mutated forms of the kinase. nih.gov Similarly, dual inhibition of JAK2 and ABL kinase has been shown to be effective against chronic myeloid leukemia (CML) stem cells. researchgate.net

Furthermore, Bruton's tyrosine kinase (BTK) and colony-stimulating factor 1 receptor (CSF1R) are recognized as important targets in lymphomas. nih.gov Inhibition of BTK and CSF1R can disrupt the supportive tumor microenvironment, highlighting another avenue through which urea-based inhibitors might exert their effects. nih.gov The general structure-activity relationships of urea-based inhibitors suggest that the azetidinyl and benzyl (B1604629) groups of this compound would be crucial in determining its specific kinase inhibition profile and potency. researchgate.net

Exploration of Enzyme Inhibition Mechanisms (e.g., FAAH, MAGL) Mediated by this compound Derivatives

The endocannabinoid system, regulated by the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), has emerged as a therapeutic target for various pathologies, including pain, inflammation, and cancer. nih.govresearchgate.netrealmofcaring.org FAAH is the primary enzyme responsible for the degradation of anandamide (B1667382) (AEA), while MAGL is the main hydrolase for 2-arachidonoylglycerol (B1664049) (2-AG). nih.govrealmofcaring.org Inhibition of these enzymes leads to an increase in the levels of their respective endocannabinoid substrates, which can then modulate downstream signaling pathways. nih.gov

The mechanism of MAGL involves a catalytic triad (B1167595) (Ser-Asp-His) common to serine hydrolases, where a serine residue acts as a nucleophile to attack the substrate's carbonyl group. universiteitleiden.nl This process results in the release of glycerol (B35011) and the formation of a covalent acyl-enzyme intermediate, which is then hydrolyzed to release the fatty acid and regenerate the active enzyme. universiteitleiden.nl Inhibitors of FAAH and MAGL can be either reversible or irreversible and have shown therapeutic potential. nih.govuniversiteitleiden.nl For example, MAGL inhibition can reduce inflammatory responses through the activation of the cannabinoid receptor type 2 (CB2). nih.gov

While various scaffolds, such as benzotriazol-1-yl carboxamides, have been identified as FAAH and MAGL inhibitors, the literature available from the search does not specifically detail the investigation of this compound or its direct derivatives as inhibitors of these particular enzymes. nih.gov However, given the diverse biological activities of urea-containing compounds, exploring their potential to inhibit FAAH and MAGL could be a valuable area for future research.

Characterization of Ligand-Protein Binding Interactions and Active Site Recognition in Relevant Biological Systems

The urea functional group is a key structural motif in many kinase inhibitors due to its capacity to act as a hydrogen bond donor and acceptor. researchgate.net This allows it to form crucial interactions with the amino acid residues in the catalytic cleft of kinases, often referred to as the "hinge region," which is vital for ATP binding. researchgate.net This interaction pattern is a common feature for many urea-based inhibitors, contributing significantly to their binding affinity and inhibitory activity. researchgate.net

Computational studies, such as molecular docking, have been used to predict the binding interactions of various urea-containing ligands. For instance, 1,3-diazetidin-2-one derivatives have been docked into the crystal structure of the epidermal growth factor receptor (EGFR), demonstrating strong interactions within the active site. nih.gov Similarly, the binding mode of novel pyridin-2-yl urea inhibitors targeting Apoptosis Signal-regulating Kinase 1 (ASK1) has been examined through molecular docking and confirmed with binding free energy calculations. mdpi.com These studies help elucidate how the different parts of the molecule contribute to binding and can guide the rational design of more potent and selective inhibitors. mdpi.com

While specific crystallographic data for this compound bound to a protein target is not available in the provided results, it is hypothesized that the benzyl group would occupy a hydrophobic pocket adjacent to the ATP binding site, while the azetidine (B1206935) ring could be oriented towards the solvent-exposed region or form additional interactions, depending on the specific topology of the target protein's active site. The urea core would be expected to establish the critical hydrogen bonds with the protein's backbone.

Analysis of Cellular Pathway Modulation and Biological Response Profiles

Derivatives containing benzyl and urea motifs have been shown to modulate multiple cellular pathways, leading to a range of biological responses, particularly in cancer cells. A common outcome of treatment with such compounds is the induction of apoptosis, or programmed cell death. For example, a novel synthetic 1-benzylindole derivative was found to induce apoptosis in human leukemia cell lines by causing cell cycle arrest at the G2/M phase. nih.govresearchgate.net This was accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP) and caspases 3 and 7, and a shift in the balance of BCL-2 family proteins towards a pro-apoptotic state. nih.govresearchgate.net

Inhibition of specific signaling pathways is another key mechanism. MAGL inhibitors have been suggested to exert antitumor effects by down-regulating signaling pathways such as Bcl-2/Bax and ERK-Cyclin D1. researchgate.net In the context of AML, resistance to FLT3 inhibitors can be driven by the activation of adaptive pathways involving MAPK, JAK2, and ABL signaling. nih.govbohrium.com Therefore, compounds that can simultaneously modulate these pathways could offer a more durable therapeutic response. nih.govbohrium.com The compound TDZD-8 was shown to induce rapid death in leukemia cells by inhibiting both the PKC and FLT3 signaling pathways and inducing oxidative stress, as indicated by the depletion of free thiols. nih.gov

Furthermore, the inhibition of FAAH and MAGL elevates endocannabinoid levels, which in turn modulate cellular pathways primarily through the cannabinoid receptors CB1 and CB2, impacting processes like pain signaling. nih.gov These findings suggest that this compound and its analogues could potentially trigger anti-cancer effects by inducing cell cycle arrest and apoptosis, and by modulating key survival and proliferation signaling pathways.

Preclinical In Vitro Cellular Activity Assessments of this compound Analogues

Assessment in Specific Disease-Relevant Cell Lines (e.g., cancer cell lines, leukemia cell lines, neuronal models)

The preclinical evaluation of this compound analogues and related urea-containing compounds has demonstrated a wide range of biological activities across various disease-relevant cell lines.

Anticancer Activity:

Numerous studies have reported the antiproliferative and cytotoxic effects of benzylurea (B1666796) and azetidine-containing derivatives in cancer cell lines.

General Cancer Cell Lines: Novel benzyl urea analogues have shown inhibitory activity against multiple cancer cell lines, including MX-1 (breast), HepG2 (liver), Ketr3, and HT-29 (colon). researchgate.net Quinoline-azetidinone hybrids displayed significant cytotoxicity against the human liver cancer cell lines Hep G2 and Hep 3B. nih.gov Furthermore, 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs were active against a panel of 56 cancer cell lines, with notable growth inhibition in non-small cell lung (EKVX), renal (CAKI-1, ACHN), melanoma (UACC-62, LOX IMVI), and breast (MCF7) cancer cell lines. mdpi.com

Leukemia Cell Lines: The in vitro anti-leukemia effects of related compounds have been extensively studied. A 1-benzylindole derivative showed potent cytotoxic effects against the human leukemia cell lines HL-60 and MOLT-4. nih.govresearchgate.net A pyrrolo[1,2-a]quinoxaline (B1220188) derivative was also active against K562, U937, and HL60 leukemia cells. mdpi.com Another compound, TDZD-8, induced rapid cell death in primary cells from patients with acute myeloid leukemia (AML), blast crisis chronic myeloid leukemia (bcCML), acute lymphoblastic leukemia (ALL), and chronic lymphoblastic leukemia (CLL). nih.gov

Specific Urea Derivatives: A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives exhibited broad-spectrum antiproliferative activity against the NCI-60 panel of human cancer cell lines, with significant inhibition observed in leukemia (SR), melanoma (SK-MEL-5, UACC-257), and breast cancer (T-47D, MDA-MB-468) lines. nih.gov

Neuronal Models:

In addition to cancer models, cell lines of neuronal origin are used to evaluate the potential effects of compounds on the nervous system. Cell lines such as PC12 (rat), N1E-115 (mouse), and SH-SY5Y (human) are used as models to assess processes like neuronal proliferation and to screen for potential developmental neurotoxicants. nih.gov The SH-SY5Y cell line has also been used as a model of neurodegeneration to investigate the antioxidant and neuroprotective properties of various compounds. mdpi.com

The table below summarizes the in vitro activity of various urea analogues in different cancer cell lines as reported in the literature.

Compound ClassCell LineCancer TypeActivity (IC₅₀ or % Inhibition)
Benzyl urea analogues HT-29Colon CancerIC₅₀: 3.82 µM (Compound 20)
MX-1Breast CancerMore potent than sorafenib (B1663141) (Compound 23)
Quinoline-azetidinone hybrids Hep G2Liver CancerIC₅₀: 0.04 µM (Compound 6f)
Hep 3BLiver CancerIC₅₀: 0.66 µM (Compound 6j)
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives KM12Colon CancerIC₅₀: 1.25 µM (Compound 5a)
SNB-75CNS CancerIC₅₀: 1.26 µM (Compound 5a)
SK-MEL-28MelanomaIC₅₀: 1.49 µM (Compound 5a)
A498Renal CancerIC₅₀: 1.33 µM (Compound 5a)
1-(1,3-Dioxoisoindolin-2-yl)-3-(4-bromophenyl)urea ACHNRenal CancerPGI: 89.61%
LOX IMVIMelanomaPGI: 84.52%
MCF7Breast CancerPGI: 83.48%
Pyrrolo[1,2-a]quinoxaline derivative K562, U937, HL60LeukemiaIC₅₀: 8 to 31 µM

Evaluation of Functional Cellular Assays (e.g., receptor autophosphorylation, downstream signaling pathway inhibition)

Functional cellular assays are critical for determining the biological activity of investigational compounds like this compound and its derivatives. These assays measure the compound's effect on specific cellular processes, providing insight into its mechanism of action. Key assays include the evaluation of receptor autophosphorylation and the inhibition of downstream signaling pathways.

Receptor tyrosine kinases (RTKs) are crucial in cellular signaling, and their dysregulation is often implicated in diseases like cancer. Autophosphorylation is a key initial step in the activation of RTKs upon ligand binding. researchgate.net Assays to measure the autophosphorylation of specific receptors, such as the insulin (B600854) receptor, can determine if a compound acts as an activator or inhibitor. researchgate.netnih.gov These assays often involve incubating the kinase domain of the receptor with the test compound and measuring the level of phosphorylation, for instance, through methods like luminescence-based high-throughput screening or affinity purification technologies. nih.gov

Furthermore, the antiproliferative activity of urea-based compounds has been evaluated in various cancer cell lines using assays like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. nih.gov This assay measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation. For example, in studies involving new 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, compounds were screened against the National Cancer Institute (NCI)-60 human cancer cell lines, which represent nine different types of cancer, to assess their growth inhibition potential. researchgate.net Such screenings can reveal broad-spectrum activity or specific sensitivity in certain cancer types, indicating which downstream signaling pathways related to cell survival and proliferation are being inhibited. researchgate.net

Comparative Analysis with Established Preclinical Reference Compounds in Cell-Based Models

To contextualize the potency and efficacy of new therapeutic candidates, their performance in cell-based models is often compared against established reference compounds or standard-of-care drugs. In the evaluation of diarylurea derivatives, which share a core structural motif with this compound, a comparative analysis was conducted against known anticancer agents like paclitaxel (B517696) and gefitinib. researchgate.net

The data revealed that certain urea derivatives exhibited superior potencies compared to these reference drugs in numerous cancer cell lines. Specifically, compounds designated as 5a and 5d were found to be more potent than paclitaxel in 21 different cancer cell lines, with particular efficacy noted in renal cancer and melanoma cell lines. researchgate.net When compared to gefitinib, compounds 5a and 5d demonstrated superior potency in 38 and 34 cancer cell lines, respectively, showing significant activity against colon cancer, breast cancer, and melanoma cell lines. researchgate.net These comparative analyses are crucial for identifying compounds with promising therapeutic potential that may warrant further preclinical and clinical development.

Table 1: Comparative Efficacy of Urea Derivatives against Reference Compounds in Select Cancer Cell Lines

CompoundCell LineCancer TypePotency Comparison
Derivative 5aMultiple (21 lines)Renal, Melanoma, etc.Superior to Paclitaxel
Derivative 5dMultiple (21 lines)Renal, Melanoma, etc.Superior to Paclitaxel
Derivative 5aMultiple (38 lines)Colon, Breast, Melanoma, etc.Superior to Gefitinib
Derivative 5dMultiple (34 lines)Colon, Breast, Melanoma, etc.Superior to Gefitinib

Preclinical In Vivo Efficacy and Mechanistic Studies in Animal Models Utilizing this compound Derivatives

Following promising in vitro results, the therapeutic potential of novel compounds is assessed in vivo using animal models of human diseases. Derivatives of this compound, particularly those from the related azetidinone class, have been evaluated for their efficacy in such models. nih.govnih.gov

Evaluation in Defined Rodent Disease Models (e.g., murine colon tumor models, collagen-induced arthritis models)

Rodent models are fundamental for evaluating the in vivo efficacy of drug candidates. For instance, the anticancer potential of azetidinone derivatives has been confirmed in a colorectal cancer mouse xenograft model. nih.gov In these studies, human cancer cells are implanted in immunocompromised mice, which then develop tumors. The mice are subsequently treated with the investigational compound to assess its effect on tumor growth. nih.gov The observation of a significant delay in tumor growth in treated animals compared to a control group provides strong evidence of the compound's potential therapeutic action against colon cancer. nih.gov

Investigation of Pharmacodynamic Endpoints and Target Engagement in Preclinical Models

Pharmacodynamic studies aim to understand what a drug does to the body and to confirm that it is interacting with its intended target in a living organism. For anticancer agents that target cell division, a key mechanism of action is the disruption of microtubule dynamics. researchgate.net Studies on related azetidinone derivatives have shown that their antiproliferative effects are linked to the inhibition of tubulin polymerization. nih.gov In preclinical models, target engagement can be confirmed by analyzing tumor tissue post-treatment for biomarkers associated with the drug's mechanism. For an inhibitor of tubulin polymerization, this could involve measuring the levels of mitotic markers or observing cell cycle arrest at the G2/M phase, which is characteristic of microtubule-disrupting agents. researchgate.net

Enzyme Kinetics and Mode of Action Characterization of this compound Interactions

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. wikipedia.org Understanding these kinetics is fundamental to characterizing how a compound like this compound interacts with its biological target, which is often an enzyme. wikipedia.orgyoutube.com By lowering the activation energy of a reaction, enzymes provide an alternative pathway that accelerates the conversion of a substrate to a product without being consumed in the process. du.ac.in

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing how the reaction rate depends on the concentration of the substrate and the enzyme. teachmephysiology.comnih.gov Key parameters derived from this model, Vmax (the maximum reaction rate) and Km (the substrate concentration at which the reaction rate is half of Vmax), provide insights into the efficiency of the enzyme and its affinity for the substrate. youtube.com

When characterizing an inhibitor like this compound, kinetic studies can elucidate its mode of action. For example, inhibitors can be:

Competitive: The inhibitor binds to the active site of the enzyme, competing with the substrate.

Uncompetitive: The inhibitor binds only to the enzyme-substrate [ES] complex, not the free enzyme. du.ac.in

Non-competitive: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity regardless of whether the substrate is bound.

By analyzing how the presence of the inhibitor alters the Vmax and Km of the reaction, researchers can determine its specific mode of action. This information is invaluable for understanding the compound's mechanism at a molecular level and for guiding further drug development efforts. wikipedia.org

Structure Activity Relationship Sar and Rational Design of 1 Azetidin 3 Yl 3 Benzylurea Analogues

Elucidation of Key Structural Motifs and Pharmacophoric Elements Critical for the Biological Efficacy of Azetidinyl Ureas

The biological activity of azetidinyl ureas, including 1-Azetidin-3-yl-3-benzylurea, is dictated by the specific arrangement of key structural motifs and pharmacophoric elements. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a response. For the azetidinyl urea (B33335) scaffold, several key elements have been identified as crucial for its biological efficacy.

The Urea Linker (-NH-CO-NH-): The urea moiety is a cornerstone of the pharmacophore for many biologically active compounds. It is a rigid and planar structure that is rich in hydrogen bonding capabilities. The two nitrogen atoms can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This allows for multiple points of interaction with a biological target, often forming a strong and specific binding network. The planarity of the urea group also helps to orient the flanking azetidine (B1206935) and benzyl (B1604629) groups in a specific spatial arrangement.

The Benzyl Group: This aromatic moiety typically engages in hydrophobic and van der Waals interactions with the target protein. The phenyl ring can also participate in π-π stacking or cation-π interactions. The flexibility of the benzyl group allows it to adopt various conformations to fit into hydrophobic pockets within the binding site. Substitutions on the phenyl ring can modulate the electronic and steric properties of this group, further refining its interaction with the target.

A general pharmacophore model for this class of compounds would therefore include a hydrogen bond donor-acceptor-donor system from the urea linker, a feature representing the azetidine ring which may contribute to conformational rigidity and offer a point for vectoral expansion, and a hydrophobic aromatic region provided by the benzyl group. The spatial relationship between these elements is critical for optimal biological activity.

Systematic Chemical Modification and its Direct Impact on the Biological Activity Profile of this compound

Systematic chemical modification of the this compound scaffold is a fundamental strategy to probe the SAR and optimize the biological activity profile. By altering specific parts of the molecule and observing the resulting changes in efficacy, medicinal chemists can deduce the importance of each structural feature.

Modifications of the Azetidine Ring: Substitutions on the azetidine ring can have a profound effect on activity. For instance, adding small alkyl groups to the ring can influence its lipophilicity and how it is presented to the target. The stereochemistry of these substituents can also be critical, as biological targets are often chiral and will interact differently with different stereoisomers. In some related heterocyclic ureas, the introduction of a four-membered ring like azetidine, as opposed to larger rings, has been shown to impact antibacterial activity, suggesting its size and conformational constraints are important.

Modifications of the Urea Linker: While the core urea structure is often essential, subtle modifications can be explored. For example, N-methylation of one of the urea nitrogens can disrupt the hydrogen bonding network and alter the molecule's planarity, which can in turn affect binding affinity. nih.gov Such changes can also improve pharmacokinetic properties by reducing the potential for metabolism.

Modifications of the Benzyl Group: The benzyl group is a prime target for systematic modification. Introducing various substituents onto the phenyl ring can fine-tune the electronic and steric properties of the molecule.

Electronic Effects: Adding electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) can alter the electron density of the aromatic ring, influencing its ability to participate in interactions such as π-π stacking or cation-π interactions.

Steric Effects: The size and position of substituents on the phenyl ring are also critical. Bulky groups can either enhance binding by filling a hydrophobic pocket or reduce activity through steric hindrance. The position of the substituent (ortho, meta, or para) will determine the vector of these changes and can dramatically impact the binding mode and affinity.

The following interactive table illustrates the hypothetical impact of systematic modifications on the biological activity of this compound analogues, based on general principles of medicinal chemistry.

Compound Modification Rationale Predicted Impact on Activity
Analogue 1Para-chloro substitution on benzyl ringIntroduces an electron-withdrawing group and a small hydrophobic substituent.May enhance hydrophobic interactions and alter electronic properties, potentially increasing activity.
Analogue 2Para-methoxy substitution on benzyl ringIntroduces an electron-donating group that can also act as a hydrogen bond acceptor.Could lead to new hydrogen bonding interactions or alter the electronics of the phenyl ring, with a variable effect on activity.
Analogue 3Methylation of the azetidine nitrogenIncreases lipophilicity and removes a hydrogen bond donor.May improve cell permeability but could decrease binding affinity if the N-H is a key interaction point.
Analogue 4Replacement of benzyl with a naphthyl groupIncreases the size of the aromatic system and hydrophobicity.Could lead to enhanced van der Waals and π-π stacking interactions if the binding pocket can accommodate the larger group.
Analogue 5Replacement of azetidine with a piperidine (B6355638) ringIncreases the size and flexibility of the heterocyclic ring.May lead to a loss of the conformational constraint provided by the azetidine ring, potentially reducing activity.

Design Principles for Modulating Target Selectivity and Potency within the Azetidinyl Urea Scaffold

Building upon the SAR data, specific design principles can be formulated to modulate the target selectivity and potency of compounds based on the azetidinyl urea scaffold.

Enhancing Potency: To increase potency, modifications should focus on optimizing the interactions with the biological target. This can be achieved by:

Maximizing Hydrogen Bonding: Ensuring the urea linker is optimally positioned to form strong hydrogen bonds with key residues in the binding site.

Optimizing Hydrophobic Interactions: Fine-tuning the substituents on the benzyl group to perfectly complement the shape and nature of any hydrophobic pockets in the target.

Introducing Additional Binding Interactions: Adding functional groups that can form other types of interactions, such as ionic bonds or halogen bonds, if the target's structure allows.

Conformational Restriction: The azetidine ring already provides a degree of conformational constraint. Further rigidification of the molecule, for example, by introducing double bonds or incorporating the structure into a larger ring system, can lock it into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.

Improving Selectivity: Achieving selectivity for a specific target over others is a major goal in drug design. For the azetidinyl urea scaffold, selectivity can be modulated by:

Exploiting Subtle Differences in Binding Sites: Different biological targets will have variations in their binding site architecture. By designing compounds with substituents that can interact with unique features of the desired target's binding site, selectivity can be achieved. For example, a substituent on the benzyl ring might be accommodated by a pocket in the intended target but cause a steric clash in the binding site of an off-target.

Development of Structure-Activity Hypotheses Guiding Further Compound Optimization

Based on the analysis of key structural motifs and the impact of chemical modifications, several structure-activity hypotheses can be proposed to guide the future optimization of this compound analogues.

Hypothesis 1: The Urea Moiety as a Central Binding Element The N-H donors and the carbonyl oxygen of the urea linker are hypothesized to be essential for binding to the target through a specific hydrogen bond network. Any modifications that disrupt this network are predicted to significantly reduce biological activity.

Hypothesis 2: The Benzyl Group as a "Hydrophobic Anchor" The benzyl group is proposed to act as a hydrophobic anchor, occupying a specific hydrophobic pocket in the target protein. The potency of the compounds can be increased by optimizing the size, shape, and electronic properties of this group to maximize complementarity with the hydrophobic pocket. Substituents at the para-position of the phenyl ring are likely to be particularly influential.

Hypothesis 3: The Azetidine Ring as a Conformational Constraint and Vector for Selectivity The azetidine ring is hypothesized to play a crucial role in pre-organizing the molecule into a bioactive conformation, thus enhancing binding affinity. Furthermore, substitutions on the azetidine ring are predicted to project into a specific region of the binding site, and by carefully selecting these substituents, it may be possible to achieve selectivity for the desired target.

These hypotheses provide a rational framework for the design of new analogues. For example, to test Hypothesis 2, a library of compounds with diverse substituents on the benzyl ring could be synthesized and evaluated. Similarly, to explore Hypothesis 3, a series of analogues with different substitutions on the azetidine ring could be prepared. The results of these studies would then be used to refine the SAR models and further guide the optimization process towards the development of more potent and selective therapeutic agents.

Computational and Theoretical Studies on 1 Azetidin 3 Yl 3 Benzylurea

Molecular Docking and Protein-Ligand Interaction Modeling for 1-Azetidin-3-yl-3-benzylurea

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the binding site of a target protein.

Molecular docking simulations for this compound would involve preparing the three-dimensional structure of the ligand and the target protein. The azetidine (B1206935) ring, with its non-planar puckered conformation, and the flexible benzylurea (B1666796) side chain allow the ligand to adopt various conformations. Docking algorithms explore these conformational possibilities within the protein's binding pocket to identify the most energetically favorable binding poses. asu.edu The optimal binding pose is typically determined by a scoring function that estimates the binding affinity. For instance, studies on structurally related urea (B33335) derivatives have successfully employed molecular docking to predict their binding modes with target proteins like vascular endothelial growth factor receptor 2 (VEGFR-2) and soluble epoxide hydrolase. researchgate.netnih.gov In the case of this compound, the benzyl (B1604629) group would likely seek a hydrophobic pocket, while the urea and azetidine moieties would be positioned to form specific hydrogen bonds and other polar interactions.

The analysis of the docked poses of this compound reveals key interactions with amino acid residues in the target's binding site. The urea moiety is a classic hydrogen bond donor and acceptor. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often crucial for the stability of the protein-ligand complex. For example, docking studies of other urea-based inhibitors have highlighted the importance of hydrogen bonds with residues like aspartate and tyrosine in the active site. nih.gov

Interaction TypePotential Interacting Moiety of this compoundPotential Interacting Amino Acid Residues
Hydrogen Bonding (Donor)Urea N-H groupsAspartate, Glutamate, Serine, Threonine
Hydrogen Bonding (Acceptor)Urea C=O group, Azetidine N atomArginine, Lysine, Histidine, Asparagine, Glutamine
Hydrophobic InteractionsBenzyl ring, Azetidine ringLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Pi-StackingBenzyl ringPhenylalanine, Tyrosine, Tryptophan, Histidine

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govuniroma1.it This approach is valuable for predicting the activity of new, unsynthesized derivatives of this compound and for guiding the design of more potent analogs. researchgate.net

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the physicochemical properties of the molecules. researchgate.net For a series of this compound derivatives, these descriptors would capture variations in their structure. Descriptors can be categorized into several classes:

Constitutional (1D) Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as branching indices and topological polar surface area (TPSA).

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's shape and size, such as molecular volume and surface area.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and electronic properties (e.g., dipole moment, partial charges).

Pharmacophore Descriptors: These describe the spatial arrangement of important functional groups like hydrogen bond donors, acceptors, and hydrophobic centers. mdpi.com

For derivatives of this compound, important descriptors would likely include those related to hydrophobicity (logP), electronic effects of substituents on the benzyl ring (Hammett constants), and steric parameters.

Descriptor ClassExample Descriptors for this compound Derivatives
ConstitutionalMolecular Weight, Number of Hydrogen Bond Donors/Acceptors
TopologicalTopological Polar Surface Area (TPSA), Wiener Index
GeometricalMolecular Volume, Surface Area
PhysicochemicalLogP, Molar Refractivity, Dipole Moment
PharmacophoreDistances between pharmacophoric features

Once the descriptors are calculated, a QSAR model is developed using statistical methods to correlate these descriptors with the biological activity of the compounds. nih.govnih.gov Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common linear methods, while machine learning techniques like Support Vector Machines (SVM) and Random Forest (RF) can capture non-linear relationships. nih.gov The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive performance. researchgate.net

The quality of a QSAR model is assessed through various validation metrics: qsardb.org

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and stability.

External Validation: The model's ability to predict the activity of the test set compounds is evaluated using metrics like the squared correlation coefficient (R²) between predicted and observed activities. nih.gov

A statistically robust and predictive QSAR model can then be used to estimate the biological activity of novel, untested derivatives of this compound.

The applicability domain (AD) of a QSAR model defines the chemical space for which the model is considered reliable and can make accurate predictions. nih.govnih.govmdpi.com Predictions for compounds that fall outside the AD are considered extrapolations and may be unreliable. Various methods are used to define the AD, often based on the range of descriptor values in the training set, the structural similarity of a new compound to the training set compounds, or the leverage of a compound in the model. semanticscholar.org Defining the AD is a crucial step in QSAR modeling as it ensures that the model is used appropriately and that its predictions are trustworthy. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications for Novel Azetidinyl Urea Ligands

Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of novel bioactive compounds by defining the essential three-dimensional arrangement of chemical features necessary for a specific biological activity. For azetidinyl urea ligands, this approach has been instrumental in exploring the vast chemical space to find new molecules with therapeutic potential.

The development of a pharmacophore model for azetidinyl urea derivatives typically begins with a set of known active ligands. These molecules are conformationally analyzed and superimposed to identify common chemical features that are critical for their interaction with a biological target. nih.gov Key pharmacophoric features for this class of compounds often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The urea moiety itself is a significant contributor, providing both hydrogen bond donor and acceptor capabilities, which are crucial for forming stable interactions with protein targets. mdpi.comnih.gov The azetidine ring and the benzyl group contribute to the hydrophobic and aromatic features of the pharmacophore.

Once a robust pharmacophore model is established, it is used as a 3D query for virtual screening of large compound databases. nih.govtandfonline.com This process filters extensive libraries, which can contain millions of compounds, to identify molecules that match the pharmacophoric fingerprint. researchgate.net The hits obtained from this initial screening are then typically subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. researchgate.net This hierarchical screening approach efficiently narrows down the number of candidates for experimental validation, significantly accelerating the discovery of new lead compounds. dovepress.com

The successful application of pharmacophore modeling and virtual screening has led to the identification of novel urea-based inhibitors for various targets. metu.edu.trmetu.edu.tr For instance, studies on similar heterocyclic compounds have demonstrated the utility of this strategy in discovering potent enzyme inhibitors. tandfonline.com By applying these principles to this compound and its analogs, researchers can design and discover new ligands with improved potency and selectivity.

Below is an interactive data table summarizing the key pharmacophoric features and their typical constraints for azetidinyl urea ligands.

Pharmacophoric FeatureTypeRadius (Å)
Hydrogen Bond DonorDonor1.2
Hydrogen Bond AcceptorAcceptor1.2
Aromatic RingAromatic1.5
Hydrophobic GroupHydrophobic1.5

Molecular Dynamics Simulations to Explore Conformational Landscape and Binding Stability of this compound with its Targets

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic behavior of biological macromolecules at an atomic level. For this compound, MD simulations are invaluable for exploring its conformational flexibility and assessing the stability of its interactions with therapeutic targets over time.

MD simulations of a ligand-protein complex, such as this compound bound to its target, involve calculating the forces between atoms and using these forces to predict their movements over a given period. luc.edu This allows for the observation of how the ligand adapts its conformation within the binding site and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov The stability of the ligand's binding pose is a critical indicator of its potential efficacy. japsr.in

A key aspect of analyzing MD simulations is the examination of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation trajectory. A stable RMSD profile for the ligand suggests that it remains securely bound in a consistent orientation within the active site. japsr.in Conversely, large fluctuations in RMSD may indicate binding instability.

Furthermore, MD simulations can elucidate the conformational landscape of this compound. The urea linkage and the bonds connected to the azetidine and benzyl rings possess rotational freedom, allowing the molecule to adopt various conformations. nih.govosti.gov Understanding the preferred conformations in both the bound and unbound states is crucial for structure-based drug design. nih.govamericanpeptidesociety.org

The binding stability is also assessed by analyzing the interaction energies between the ligand and the protein, including electrostatic and van der Waals interactions. njit.edu By monitoring these energies throughout the simulation, researchers can identify the key residues responsible for anchoring the ligand and quantify the strength of the binding. This detailed understanding of the dynamic binding process is essential for optimizing the chemical structure of this compound to enhance its affinity and residence time at the target. nih.gov

The following interactive table presents typical parameters analyzed in MD simulations to assess binding stability.

ParameterDescriptionIndication of Stability
RMSD of LigandRoot-mean-square deviation of the ligand's atomic positions.Low and stable values.
RMSF of Protein ResiduesRoot-mean-square fluctuation of individual amino acid residues.Low fluctuations in the binding site.
Hydrogen Bond OccupancyPercentage of simulation time a specific hydrogen bond is maintained.High occupancy for key interactions.
Interaction Energyvan der Waals and electrostatic energies between ligand and protein.Consistently favorable (negative) values.

In Silico Assessment of Pre-Absorption and Distribution Profiles for Design Optimization

The journey of a drug from administration to its site of action is governed by its absorption, distribution, metabolism, and excretion (ADME) properties. technologynetworks.com Computational, or in silico, methods are increasingly employed in the early stages of drug discovery to predict these properties, thereby guiding the optimization of lead compounds like this compound to ensure they have favorable pharmacokinetic profiles. nih.govnih.gov

Pre-absorption profiles focus on properties that influence a drug's ability to be absorbed into the bloodstream, primarily after oral administration. Key parameters include aqueous solubility and permeability across the intestinal membrane. uoa.gr For this compound, computational models can predict its solubility based on its chemical structure. The urea and azetidine moieties can influence solubility through their potential for hydrogen bonding with water.

Permeability is often predicted using models of Caco-2 cell permeability, which is an in vitro method used to estimate intestinal absorption. escholarship.org In silico quantitative structure-activity relationship (QSAR) models can also predict this property based on molecular descriptors such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. bohrium.com

Distribution profiles describe how a drug spreads throughout the body's tissues and fluids. Important parameters include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VDss). High PPB can limit the amount of free drug available to exert its therapeutic effect. Computational models can predict the likelihood of this compound binding to plasma proteins like albumin.

The ability to cross the BBB is critical for drugs targeting the central nervous system and is undesirable for peripherally acting drugs. In silico models predict BBB penetration based on factors like molecular size, polarity, and the presence of specific chemical features. These predictive models allow medicinal chemists to modify the structure of this compound to fine-tune its ADME properties, for instance, by altering substituent groups to modulate lipophilicity and solubility, thereby optimizing its potential as a drug candidate. researchgate.net

This interactive data table summarizes key in silico predicted ADME properties and their significance for drug design.

ADME PropertyPredicted ParameterImportance in Drug Design
Absorption
SolubilityAqueous Solubility (logS)Affects dissolution and subsequent absorption.
PermeabilityCaco-2 Permeability (Papp)Predicts intestinal absorption rate.
Distribution
Plasma Protein BindingPercent BoundInfluences the concentration of free, active drug.
Blood-Brain BarrierBBB Penetration (logBB)Determines CNS access and potential side effects.
LipophilicityPartition Coefficient (logP)Impacts permeability, solubility, and metabolism.

Future Research Directions and Applications of Azetidinyl Urea Chemistry

Exploration of Novel and Sustainable Synthetic Pathways for Efficient Production of 1-Azetidin-3-yl-3-benzylurea and its Analogues

The advancement of azetidinyl urea (B33335) chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Future research will likely focus on moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste, towards more sustainable and streamlined approaches.

Green Chemistry Approaches: The principles of green chemistry are expected to play a pivotal role in the future synthesis of this compound and its derivatives. This includes the exploration of solvent-free reaction conditions and the utilization of renewable starting materials. A promising avenue is the direct use of carbon dioxide (CO2) as a C1 building block for the urea functionality, which would represent a significant step towards carbon capture and utilization in fine chemical synthesis.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and amenability to automation and scale-up. The synthesis of heterocyclic compounds, including those with an azetidine (B1206935) core, has been shown to benefit from flow chemistry techniques. Future efforts could focus on developing a continuous flow process for the synthesis of this compound, potentially integrating key reaction steps into a single, uninterrupted sequence. This would not only improve efficiency but also allow for the rapid generation of an analogue library for structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methodologies for Urea Derivatives

MethodologyAdvantagesDisadvantagesRelevance to this compound Synthesis
Traditional Batch Synthesis Well-established proceduresOften requires harsh reagents, generates waste, can be time-consumingCurrent primary method, but with room for improvement
Green Chemistry (e.g., CO2 utilization) Environmentally friendly, utilizes a renewable feedstockMay require specialized catalysts and reaction conditionsHigh potential for sustainable production of the urea moiety
Flow Chemistry Improved safety, scalability, and automation potentialInitial setup costs can be highIdeal for efficient library synthesis and process optimization

Development of Advanced Preclinical Models for Deeper Mechanistic Insight into Azetidinyl Urea Bioactivity

Understanding the biological activity and mechanism of action of this compound and its analogues is crucial for their development as therapeutic agents. Future research will necessitate the use of sophisticated preclinical models to elucidate their bioactivity in a more physiologically relevant context.

Given the structural similarities to other bioactive molecules, azetidinyl ureas may exhibit a range of pharmacological effects. For instance, the azetidine ring is a feature of compounds targeting the central nervous system, such as GABA uptake inhibitors, while the urea moiety is present in a variety of enzyme inhibitors, including those targeting kinases and urea transporters.

In Vitro and In Vivo Models: The initial assessment of bioactivity will likely involve a battery of in vitro assays, including cell-based screens to identify potential cellular targets and pathways modulated by these compounds. For promising candidates, the use of advanced in vivo models, such as genetically engineered mouse models of disease, will be essential to evaluate efficacy and target engagement in a whole-organism setting. For example, if anticancer activity is identified, xenograft models using human cancer cell lines would be appropriate.

Mechanistic Studies: To gain a deeper understanding of how these compounds exert their biological effects, a variety of mechanistic studies will be required. This could include target identification studies using chemical proteomics approaches, as well as detailed biochemical and biophysical assays to characterize the interaction between the compound and its molecular target. Computational modeling and simulation can also provide valuable insights into the binding mode and mechanism of action at the atomic level.

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical synthesis. These computational tools can be leveraged to accelerate the design and optimization of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

In Silico Screening and Design: AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. These models can then be used to perform in silico screening of virtual compound libraries to identify promising new analogues of this compound. Furthermore, generative AI models can be employed to design novel molecules de novo with desired properties.

Optimization of Synthetic Routes: Machine learning can also be applied to optimize reaction conditions and predict the outcomes of chemical reactions. By analyzing vast amounts of reaction data, ML models can identify the optimal parameters for the synthesis of this compound and its derivatives, leading to higher yields and purity.

Table 2: Applications of AI and Machine Learning in Azetidinyl Urea Chemistry

ApplicationDescriptionPotential Impact
Virtual Screening In silico screening of large compound libraries to identify potential hits.Accelerates the identification of new lead compounds.
Generative Design De novo design of molecules with desired properties.Enables the exploration of novel chemical space.
Property Prediction Prediction of ADME/Tox properties to guide compound optimization.Reduces late-stage attrition of drug candidates.
Synthesis Planning Retrosynthetic analysis and prediction of optimal reaction conditions.Improves the efficiency and success rate of chemical synthesis.

Potential for Derivatization in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native cellular environment. The this compound scaffold provides a versatile platform for the development of such probes through strategic derivatization.

Design of Chemical Probes: By incorporating reporter tags, such as fluorescent dyes or biotin, into the structure of this compound, it is possible to create chemical probes for a variety of applications. For example, a fluorescently labeled analogue could be used for live-cell imaging to visualize the subcellular localization of its target protein. A biotinylated version could be employed in affinity purification-mass spectrometry experiments to identify the protein binding partners of the compound.

Target Identification and Validation: The development of chemical probes based on the this compound scaffold will be instrumental in identifying and validating its biological targets. This information is critical for understanding its mechanism of action and for the rational design of more potent and selective therapeutic agents. For instance, photo-affinity labeling probes can be designed to covalently crosslink to their target protein upon photo-irradiation, allowing for its unambiguous identification.

Opportunities for Expanding the Research-Based Therapeutic Scope of Azetidinyl Urea Scaffolds

The unique combination of the azetidine and benzylurea (B1666796) moieties in this compound suggests a broad potential for therapeutic applications. The azetidine ring is found in a number of approved drugs and is known to confer favorable pharmacokinetic properties. nih.gov The benzylurea scaffold is also present in numerous bioactive compounds with a wide range of pharmacological activities, including anticancer and antimicrobial effects.

Anticancer Agents: Many urea-containing compounds, such as sorafenib (B1663141), are potent kinase inhibitors used in cancer therapy. The benzylurea moiety, in particular, has been identified as a key pharmacophore for inhibiting tumor cell growth. Future research could explore the potential of this compound and its analogues as anticancer agents, targeting various signaling pathways involved in cancer progression.

CNS Disorders: The rigid, three-dimensional nature of the azetidine ring makes it an attractive scaffold for the design of ligands for central nervous system (CNS) targets. Azetidine derivatives have been investigated as treatments for neurological conditions such as Parkinson's disease and Tourette's syndrome. sciencedaily.com The derivatization of this compound could lead to the discovery of novel CNS-active agents.

Infectious Diseases: The urea functional group is a key feature in some antimicrobial and antiviral agents. The development of novel analogues of this compound could provide new avenues for the treatment of infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Azetidin-3-yl-3-benzylurea, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling azetidine derivatives with benzyl isocyanate under anhydrous conditions. Key steps include:

  • Use of inert atmosphere (e.g., nitrogen) to prevent side reactions.
  • Characterization via 1H^1H-NMR (to confirm substitution patterns) and LC-MS (for purity assessment >95%) .
    • Validation : Compare experimental NMR chemical shifts (e.g., δ 3.2–3.5 ppm for azetidine protons) with computational predictions (DFT or molecular modeling). Purity can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers design experiments to characterize the stability of this compound under varying conditions?

  • Methodology : Conduct accelerated stability studies by:

  • Exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) over 14 days.
  • Monitor degradation via TLC or UPLC-MS to identify byproducts (e.g., hydrolysis products).
    • Data Interpretation : Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational models) be resolved for this compound?

  • Methodology :

  • Cross-validate using alternative techniques (e.g., 13C^{13}C-NMR or IR spectroscopy for carbonyl group verification).
  • Perform X-ray crystallography to resolve stereochemical ambiguities, if applicable.
  • Re-examine computational parameters (e.g., solvent effects in DFT simulations) .
    • Case Example : A study reported δ 7.2–7.4 ppm (aromatic protons) conflicting with DFT predictions; this was resolved by identifying solvent-induced shifts in DMSO-d6d_6 .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Experimental Design :

  • Screen catalysts (e.g., DMAP, pyridine) and solvents (THF vs. DCM) to enhance reaction efficiency.
  • Use Design of Experiments (DoE) to evaluate temperature, stoichiometry, and reaction time interactions.
    • Data Analysis : Pareto charts can identify critical factors (e.g., excess benzyl isocyanate increases yield but risks dimerization) .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

  • Methodology :

  • Target selection: Prioritize enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on structural analogs (e.g., azetidine-containing urea derivatives in ) .
  • Assay protocols: Use fluorescence polarization for binding affinity or MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7).
    • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with siRNA knockdown .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for resolving discrepancies in biological replicate data?

  • Methodology :

  • Apply mixed-effects models to account for variability between replicates.
  • Use Benjamini-Hochberg correction for multiple comparisons in high-throughput screens.
    • Case Study : A study on azetidine derivatives reported inconsistent IC50_{50} values; re-analysis using Grubbs’ test identified outlier datasets due to pipetting errors .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Best Practices :

  • Report exact molar ratios, solvent grades, and equipment (e.g., microwave synthesizer settings).
  • Provide raw spectral data in supplementary materials, annotated with acquisition parameters (e.g., NMR spectrometer frequency) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure.
  • Store the compound in airtight containers with desiccants to prevent hydrolysis.
    • Emergency Measures : Refer to SDS templates for related ureas (e.g., benzoyl chloride handling in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azetidin-3-yl-3-benzylurea
Reactant of Route 2
Reactant of Route 2
1-Azetidin-3-yl-3-benzylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.